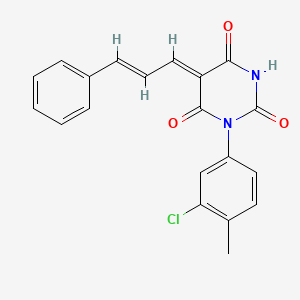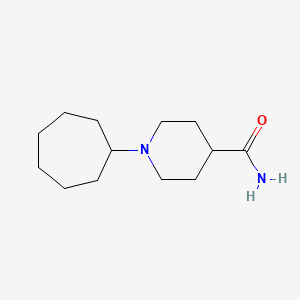![molecular formula C17H19ClO3 B4881050 1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a propoxy chain linked to an ethoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethoxyphenoxypropyl bromide: The 4-ethoxyphenol is then reacted with 1,3-dibromopropane to form 4-ethoxyphenoxypropyl bromide.
Substitution Reaction: Finally, the 4-ethoxyphenoxypropyl bromide is reacted with 1-chloro-3-hydroxybenzene in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dechlorinated benzene or cyclohexane derivatives.
科学的研究の応用
1-Chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
類似化合物との比較
1-Chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Chloro-3-[3-(4-propoxyphenoxy)propoxy]benzene: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness: 1-Chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups.
特性
IUPAC Name |
1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-15-7-9-16(10-8-15)20-11-4-12-21-17-6-3-5-14(18)13-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEQHDWBBGQEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-METHYL-3-PHENYLPROPYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE](/img/structure/B4880977.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide](/img/structure/B4880979.png)
![N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B4880992.png)
![1-Ethoxy-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4880996.png)
![2-(2,3-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B4881004.png)
![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)
![2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-6-BROMO-1H-1,3-BENZODIAZOLE](/img/structure/B4881010.png)
![heptyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4881022.png)

![N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4881037.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4881045.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)

